1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Description
Properties
IUPAC Name |
3-cycloheptyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c13-9-7-11-10(14)12(9)8-5-3-1-2-4-6-8/h8H,1-7H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZACXDVVFUVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331887 | |
| Record name | 3-cycloheptyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853723-93-0 | |
| Record name | 3-cycloheptyl-2-sulfanylideneimidazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS Number: 853723-93-0) is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one features a five-membered imidazole ring with a cycloheptyl group and a sulfanyl substituent. This unique configuration may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various imidazole compounds, it was found that certain structural modifications can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-Cycloheptyl-2-sulfanyl... | E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL | |
| P. aeruginosa | 64 μg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of imidazole derivatives has been documented extensively. A study highlighted that compounds with similar structures to 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one showed promising results against various viral strains, including HIV and HCV.
Case Study: Anti-HIV Activity
In vitro assays demonstrated that certain imidazole derivatives inhibited HIV replication effectively. For instance, an analog with an EC50 value of 0.12 μM was reported to be ten times more potent than ribavirin in inhibiting viral replication.
Table 2: Antiviral Efficacy of Imidazole Derivatives
| Compound | Virus Type | EC50 (μM) |
|---|---|---|
| 1-Cycloheptyl-2-sulfanyl... | HIV | 0.12 |
| HCV | 6.7 | |
| Dengue | 1.85 |
These findings indicate the potential of this compound in antiviral drug development.
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. The structural features of these compounds allow them to interact with various cellular pathways involved in cancer progression.
Research Findings
A study evaluated the cytotoxic effects of several imidazole derivatives on cancer cell lines, including HeLa and MCF-7 cells. The results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 μM.
Table 3: Cytotoxicity of Imidazole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Cycloheptyl-2-sulfanyl... | HeLa | 10 |
| MCF-7 | 15 |
These results underscore the potential application of this compound in cancer therapeutics.
Scientific Research Applications
Biological Activities
The imidazole scaffold, which includes 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, is known for a variety of biological activities:
- Anti-inflammatory Properties : Compounds with imidazole rings have been reported to exhibit significant anti-inflammatory effects. For instance, derivatives of imidazole have shown promising results in reducing inflammation in experimental models .
- Analgesic Effects : The compound has potential as an analgesic agent. Studies indicate that modifications in the imidazole structure can enhance pain-relieving properties .
- Antimicrobial Activity : Research has demonstrated that imidazole derivatives possess antimicrobial properties against various pathogens, making them candidates for antibiotic development .
- Anticancer Potential : The structure has been explored for its anticancer activities, with some derivatives showing efficacy against different cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .
Case Study 1: Anti-inflammatory and Analgesic Activities
A study synthesized a series of imidazole derivatives, including compounds similar to 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one. The evaluation revealed that certain derivatives exhibited significant analgesic activity comparable to standard drugs like diclofenac sodium. Molecular docking studies indicated strong binding affinities to cyclooxygenase enzymes (COX), suggesting potential pathways for their anti-inflammatory effects .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of imidazole derivatives. The study found that compounds with the imidazole structure showed effective inhibition against both Gram-positive and Gram-negative bacteria. This highlights the potential of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural and physicochemical parameters of 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one with four analogues:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Features |
|---|---|---|---|---|
| 1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | 853723-93-0 | C₁₀H₁₆N₂OS | 212.31 | Cycloheptyl (7-membered aliphatic ring) |
| 1-[4-(Propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | 852400-17-0 | C₁₂H₁₄N₂OS | 234.32 | Bulky aromatic (isopropylphenyl) |
| 1-(2-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | 55327-42-9 | C₉H₇ClN₂OS | 226.68 | Electron-withdrawing (chlorophenyl) |
| 1-Cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | N/A | C₇H₁₀N₂OS | ~170.23 | Small aliphatic (cyclopropyl, methyl) |
| 1-Benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one | 36017-41-1 | C₁₁H₁₂N₂OS | 220.29 | Aromatic (benzyl) with methyl group |
Key Observations :
- Electronic Effects : The chlorophenyl analogue (C₉H₇ClN₂OS) exhibits enhanced electrophilicity due to the electron-withdrawing Cl atom, whereas the cycloheptyl derivative is more electron-neutral .
- Molecular Weight : The cycloheptyl compound (212.31 g/mol) is intermediate in size between smaller aliphatic derivatives (e.g., cyclopropyl, ~170 g/mol) and bulky aromatic analogues (e.g., isopropylphenyl, 234 g/mol) .
Q & A
Q. What are the common synthetic routes for preparing 1-cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A transition-metal-free method involves reacting aryl amidines with ketones under basic conditions. For example:
- Procedure : Mix aryl amidines with cyclic ketones (e.g., cycloheptanone) in ethanol under reflux. Use a base like KOH to facilitate cyclization. The reaction typically completes within 12–24 hours, yielding spiro-fused derivatives in high yields (85–92%) .
- Key Optimization : Cyclic ketones enhance spirocyclic formation due to their strain-release reactivity. Avoiding transition metals reduces costs and simplifies purification .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic techniques are employed to confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns protons and carbons in the imidazolone ring and cycloheptyl group. For example, the sulfanyl (-SH) proton appears as a singlet near δ 3.5–4.0 ppm, while the cycloheptyl protons show multiplet splitting .
- IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1700 cm⁻¹ and thiol (S-H) absorption at ~2550 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirms molecular weight via [M+H]+ peaks. For derivatives, isotopic patterns help identify halogen substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings?
Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state structures. Strategies include:
- Cross-Validation : Compare NMR-derived bond lengths with X-ray diffraction data. For example, the imidazolone ring’s planarity in crystallography may contrast with flexible conformers in solution .
- DFT Calculations : Model tautomeric equilibria to reconcile spectroscopic observations. Software like Gaussian can predict dominant tautomers under experimental conditions .
- Refinement Tools : Use SHELXL to refine crystallographic models, adjusting parameters like thermal displacement to match experimental data .
Q. What strategies optimize spiro-fused derivative formation from this compound?
Methodological Answer: Spiro-fused derivatives form via ketone-mediated cyclization. Key factors:
- Ketone Selection : Cyclic ketones (e.g., cyclohexanone) favor spirocyclization due to ring strain release. Acyclic ketones require higher temperatures (Δ > 100°C) .
- Catalysis : Brønsted acids (e.g., p-TsOH) accelerate imine formation, while bases (e.g., K2CO3) deprotonate intermediates to drive cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing charged intermediates .
Q. Table 2: Spiro-Fused Derivative Optimization
| Ketone Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cycloheptanone | KOH | EtOH | 92 | |
| Cyclopentanone | p-TsOH | DMF | 88 |
Q. What challenges arise in refining the crystal structure using SHELXL?
Methodological Answer:
- Disorder Modeling : The cycloheptyl group’s flexibility may cause positional disorder. Use PART instructions in SHELXL to split disordered atoms and refine occupancy .
- Hydrogen Bonding : Thiol (-SH) and carbonyl (C=O) groups form weak hydrogen bonds. Restrain distances (DFIX) to prevent overfitting .
- Twinned Crystals : Apply TWIN commands for non-merohedral twinning. HKLF 5 format in SHELXL handles intensity integration for twinned data .
Q. Table 3: SHELXL Refinement Parameters
| Issue | SHELXL Command | Purpose | Reference |
|---|---|---|---|
| Disordered atoms | PART, SUMP | Split and refine occupancy | |
| Hydrogen bonding | DFIX, DANG | Restrain bond distances/angles | |
| Twinning | TWIN, BASF | Model twin fractions |
Q. How can computational methods predict the pharmacological activity of derivatives?
Methodological Answer:
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Use software like MOE to generate predictive models .
- Docking Studies : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the imidazolone carbonyl and active-site residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
